molecular formula C11H11N5O4 B11493792 ethyl [5-(3-nitrophenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3-nitrophenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11493792
M. Wt: 277.24 g/mol
InChI Key: XCZHCMAFJSVKNW-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a nitrophenyl group and an ethyl acetate moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitrating agents like nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the tetrazole derivative with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various biochemical pathways, while the tetrazole ring can interact with specific binding sites, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE
  • ETHYL 2-[5-(2-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE
  • METHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE

Uniqueness

ETHYL 2-[5-(3-NITROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

ethyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C11H11N5O4/c1-2-20-10(17)7-15-13-11(12-14-15)8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3

InChI Key

XCZHCMAFJSVKNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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